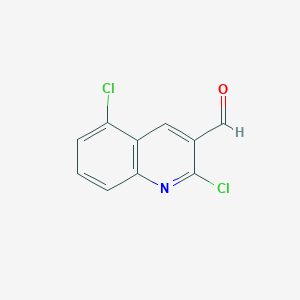

2,5-Dichloroquinoline-3-carbaldehyde

Overview

Description

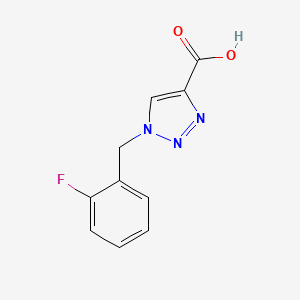

“2,5-Dichloroquinoline-3-carbaldehyde” is a chemical compound that is part of the quinoline family . Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . They are known for their high medicinal and pharmaceutical properties .

Synthesis Analysis

The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research . The Vilsmeier-Haack reaction has been used for the synthesis of 2-chloroquinoline-3-carbaldehydes .Molecular Structure Analysis

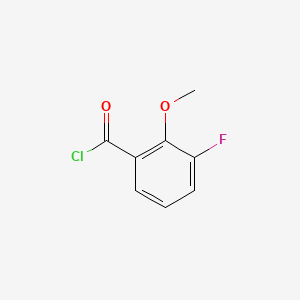

The molecular formula of “this compound” is C10H5Cl2NO . It is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .Chemical Reactions Analysis

The reactions of 2-chloroquinoline-3-carbaldehyde are subdivided into groups that cover the reactions of chloro- and aldehyde substituent as well as reactions which involve both groups . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .Physical and Chemical Properties Analysis

“this compound” is a yellow to yellow-brown crystalline powder . Its melting point is 148-150 °C (lit.) and its boiling point is 335.8±22.0 °C (Predicted) .Scientific Research Applications

Chemistry and Synthesis

2,5-Dichloroquinoline-3-carbaldehyde, a derivative of quinoline, plays a significant role in the field of organic and medicinal chemistry. It serves as a key intermediate for synthesizing various biologically important compounds. Recent advances highlight the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018). Another synthesis approach involves Vilsmeier-Haack reaction, leading to the formation of 2,4-dichloroquinoline-3-carbaldehydes (Ashok et al., 1993).

Corrosion Inhibition

In the context of industrial applications, certain quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, have demonstrated excellent properties as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives behave as mixed-type inhibitors, increasing the polarization resistance and lowering the double-layer capacitance, which protects the metal against dissolution (Lgaz et al., 2017).

Biological Activities

From a biological standpoint, chloroquinoline analogs, such as 2,7-dichloroquinoline-3-carbaldehyde, have shown potential in antibacterial and antioxidant activities. These compounds have been effective against various bacterial strains, including E. coli and S. aureus, and displayed strong antioxidant activities in radical scavenging assays (Abdi et al., 2021). Additionally, 2-chloroquinoline-3-carbaldehydes have been used in the synthesis of compounds that exhibit significant free radical scavenging properties, contributing to their potential as antioxidants (Subashini et al., 2010).

Antimicrobial Applications

Another significant application area is in the development of novel antimicrobial agents. Derivatives of 2-chloroquinoline-3-carbaldehyde have been synthesized and evaluated for their antibacterial activities, showing promising results against both Gram-positive and Gram-negative bacteria (Zeleke et al., 2020).

Biomedical Applications

In the field of biomedicine, the cross-linking of chitosan with chloroquinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, has been explored for creating novel antimicrobial agents. The resulting chitosan-chloroquinoline derivative has shown antimicrobial activity against various bacteria and fungi, suggesting its potential use in biomedical applications (Kumar et al., 2011).

Mechanism of Action

While specific mechanisms of action for “2,5-Dichloroquinoline-3-carbaldehyde” are not detailed in the available literature, quinolines and their derivatives are known for their wide range of biological and pharmacological activities . They have been used as anti-inflammatory, anti-malarial, anti-HIV, anti-cancer agents, and more .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,5-dichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-8-2-1-3-9-7(8)4-6(5-14)10(12)13-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFSHUOAFWULQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)Cl)C=O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Phenylcarbonyl)amino]hexanedioic acid](/img/structure/B3079226.png)

![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)

![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)

![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)